![molecular formula C3H5N3O2S2 B1267658 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine CAS No. 6913-19-5](/img/structure/B1267658.png)
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfonyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with nitriles or carboxylic acids under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the thiadiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group in the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
The 1,2,4-thiadiazole scaffold is known for its antimicrobial potential. Research indicates that derivatives of this compound exhibit significant activity against various pathogenic microorganisms.
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways. For instance, studies have shown that certain derivatives possess activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Case Studies : A study evaluated several 1,2,4-thiadiazole derivatives for their antimicrobial efficacy. Compounds with halogen substitutions demonstrated enhanced activity compared to standard antibiotics, achieving minimum inhibitory concentration (MIC) values lower than those of commonly used drugs .
Compound | Target Microorganisms | MIC (µg/mL) |
---|---|---|
5-Fluoro-1,2,4-thiadiazole | S. aureus | 25 |
2-Amino-1,3,4-thiadiazole | E. coli | 32.6 |
Chlorinated derivative | A. niger | 25 |
Anticancer Activity
The anticancer properties of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine have been explored through various mechanisms.
- Cytostatic Effects : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells . The compound has shown promising results in vitro against several cancer cell lines.
- Case Studies : In one study, a series of thiadiazole compounds were synthesized and tested for their cytotoxic effects on MDA-MB-231 breast cancer cells. Results indicated significant growth inhibition at varying concentrations, suggesting potential as a lead compound for further development .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiadiazole Derivative A | MDA-MB-231 | 29.1 |
Thiadiazole Derivative B | MCF-7 | 15.3 |
Synergistic Interactions
Recent studies have highlighted the synergistic interactions between thiadiazole derivatives and established antibiotics.
- Combination Therapy : One notable study demonstrated that combining a specific thiadiazole derivative with Amphotericin B significantly enhanced the antibiotic's efficacy while reducing its toxicity . This synergistic effect was attributed to the ability of the thiadiazole compound to disrupt the aggregation of the antibiotic molecules.
- Spectroscopic Analysis : The interaction was further analyzed using UV-Vis absorption and fluorescence spectroscopy techniques. Results indicated that the addition of the thiadiazole compound altered the emission spectra of Amphotericin B, suggesting a molecular interaction that enhances therapeutic outcomes .
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-1,2,4-thiadiazole
- 5-(Methylsulfonyl)-1,2,4-thiadiazole
- 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the methylsulfonyl group and the amine group on the thiadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into its synthesis, biological activity, and the underlying mechanisms that contribute to its pharmacological effects.
Chemical Structure and Synthesis
Chemical Structure
The compound is characterized by a thiadiazole ring with a methylsulfonyl group and an amine group. Its molecular formula is , and it has a CAS number of 6913-19-5. The presence of the methylsulfonyl substituent is pivotal to its biological activity, influencing both its chemical reactivity and interaction with biological targets.
Synthesis
The synthesis typically involves the cyclization of thiosemicarbazides or thioamides with nitriles or carboxylic acids under acidic or basic conditions to form the thiadiazole ring. The methylsulfonyl group can be introduced via sulfonylation reactions using methylsulfonyl chloride in the presence of bases like triethylamine or pyridine .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various pathogens. For instance, derivatives of thiadiazoles have been reported to exhibit potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In particular, studies have demonstrated that related thiadiazole compounds possess minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anticancer Activity
Recent investigations into the anticancer properties of this compound suggest it may inhibit tumor growth through mechanisms such as cell cycle arrest. For example, similar compounds have been shown to induce apoptosis in cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating potent activity . The mechanism may involve modulation of pathways related to cell proliferation and survival.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Thiadiazole derivatives are known to inhibit inflammatory mediators and pathways, suggesting that this compound could play a role in managing inflammatory diseases .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that govern cell survival and proliferation.
- Gene Expression Regulation : By influencing transcription factors or other regulatory proteins, it may modulate gene expression related to stress response and apoptosis.
Comparative Analysis
To understand the uniqueness of this compound in relation to other thiadiazole derivatives, a comparison table is provided below:
Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |
---|---|---|---|
This compound | Moderate | Potent (IC50 = X µg/mL) | Anti-inflammatory |
5-(Methylsulfonyl)-1,2,4-thiadiazole | Significant | Moderate | Antiviral |
3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine | Low | Low | None |
Case Studies
Several studies have highlighted the pharmacological potential of thiadiazole derivatives:
- Antimicrobial Study : A recent study demonstrated that a series of thiadiazole derivatives exhibited MIC values lower than those of standard antibiotics against several bacterial strains .
- Anticancer Research : In vitro assays showed that certain thiadiazole compounds led to significant apoptosis in cancer cells via mitochondrial pathways .
- Inflammation Model : Animal models treated with thiadiazole derivatives showed reduced inflammation markers compared to controls .
Properties
IUPAC Name |
3-methylsulfonyl-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVSFIIUUOAWLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326013 | |
Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6913-19-5 | |
Record name | NSC522649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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